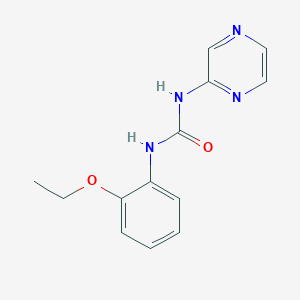
(4-ALLYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ALLYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE is a synthetic compound with the molecular formula C17H18FN3O It is characterized by the presence of an allylpiperazine moiety and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE typically involves the reaction of 4-allylpiperazine with 2-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
- 1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- 2-substituted chiral piperazines
Uniqueness
(4-ALLYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE is unique due to its specific combination of an allylpiperazine moiety and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-fluorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-5-3-4-6-13(12)15/h2-6H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSCYJADDQULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(allylthio)-6-[3-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431583.png)

![1-(2-furyl)-N~2~-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1,2-ethanediamine](/img/structure/B5431587.png)
![1-(3-methoxyphenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5431601.png)
![N'-[(4-phenoxybutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431607.png)
![N-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanesulfonamide](/img/structure/B5431623.png)
amine hydrochloride](/img/structure/B5431628.png)
![8-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5431645.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}methanamine](/img/structure/B5431646.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol](/img/structure/B5431654.png)
![2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B5431661.png)

![5-amino-3-[(Z)-2-[4-(4-benzylpiperidin-1-yl)-3-nitrophenyl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5431667.png)
![(3S,5R)-1-[(1-ethylpyrazol-4-yl)methyl]-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid](/img/structure/B5431685.png)
